molecular formula C18H26N2O6 B14069569 5-Azanyl-2-[(2-methylpropan-2-yl)oxycarbonyl-phenylmethoxycarbonyl-amino]pentanoic acid

5-Azanyl-2-[(2-methylpropan-2-yl)oxycarbonyl-phenylmethoxycarbonyl-amino]pentanoic acid

Cat. No.: B14069569
M. Wt: 366.4 g/mol
InChI Key: ILQLBLPNNVZCPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Orn(Cbz)-OH, also known as N-α-Boc-N-δ-Z-L-ornithine, is a derivative of the amino acid ornithine. It is commonly used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group and a benzyloxycarbonyl (Cbz) group, which serve as protective groups for the amino functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Orn(Cbz)-OH typically involves the protection of the amino groups of ornithine. One common method is to first protect the δ-amino group with a benzyloxycarbonyl (Cbz) group. This is followed by the protection of the α-amino group with a tert-butoxycarbonyl (Boc) group. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and reagents like di-tert-butyl dicarbonate (Boc2O) and benzyl chloroformate (Cbz-Cl) .

Industrial Production Methods

Industrial production of Boc-Orn(Cbz)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protective group addition.

Chemical Reactions Analysis

Types of Reactions

Boc-Orn(Cbz)-OH undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the Boc and Cbz protective groups under acidic or hydrogenolytic conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc group removal, while hydrogenation with palladium on carbon (Pd/C) is used for Cbz group removal.

    Coupling: DIC and HOBt are frequently used to facilitate peptide bond formation.

Major Products Formed

The major products formed from these reactions include deprotected ornithine derivatives and peptide chains with Boc-Orn(Cbz)-OH incorporated at specific positions.

Scientific Research Applications

Boc-Orn(Cbz)-OH is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Boc-Orn(Cbz)-OH primarily involves its role as a protected amino acid derivative. The Boc and Cbz groups protect the amino functionalities during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in further chemical reactions, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and the peptides synthesized using Boc-Orn(Cbz)-OH.

Comparison with Similar Compounds

Similar Compounds

    Boc-Lys(Cbz)-OH: Similar to Boc-Orn(Cbz)-OH but derived from lysine.

    Boc-Arg(Cbz)-OH: Derived from arginine and used in similar applications.

Uniqueness

Boc-Orn(Cbz)-OH is unique due to its specific structure and the presence of both Boc and Cbz protective groups. This dual protection allows for selective deprotection and targeted chemical modifications, making it a valuable tool in peptide synthesis and related research .

Properties

Molecular Formula

C18H26N2O6

Molecular Weight

366.4 g/mol

IUPAC Name

5-amino-2-[(2-methylpropan-2-yl)oxycarbonyl-phenylmethoxycarbonylamino]pentanoic acid

InChI

InChI=1S/C18H26N2O6/c1-18(2,3)26-17(24)20(14(15(21)22)10-7-11-19)16(23)25-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12,19H2,1-3H3,(H,21,22)

InChI Key

ILQLBLPNNVZCPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C(CCCN)C(=O)O)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.